Diethyl 2-cyclohexylmalonate
Overview
Description
Synthesis Analysis
The synthesis of malonate derivatives can be achieved through various methods. For instance, diethyl mesoxalate can undergo benzoyl peroxide-catalyzed reactions to yield products such as ethyl cyclohexylglyoxylate and diethyl cyclohexylhydroxymalonate . Additionally, diethyl bromomalonate can be added to alkynes in the presence of zinc to create vinyl malonates, which can further react to form pyranones and tetracarbonyl derivatives . These methods indicate that diethyl 2-cyclohexylmalonate could potentially be synthesized through similar catalytic or metal-mediated processes.
Molecular Structure Analysis
The molecular structure of malonate derivatives can be complex and diverse. For example, diethylmalonate can act as a locking fragment in the synthesis of tetra-aza macrocycles, indicating its ability to form stable ring structures with metal ions . The specific binding mode of diethylmalonate as a bridging ligand between ruthenium (II) ions, stabilized by intramolecular hydrogen bonds, also highlights the versatility of malonate derivatives in forming various molecular architectures .
Chemical Reactions Analysis
Malonate derivatives participate in a wide range of chemical reactions. The reaction of diethyl dibromomalonate with methoxide suggests a novel bromophilic attack mechanism . The azomethine ylide formed from diethyl aminomalonate can undergo 1,3-dipolar cycloadditions, yielding mixtures of regioisomers . Oxidative dimerization of diethyl 3-thienylmalonate by high-valent metal salts can lead to the synthesis of benzo[1,2-b:4,5-b']dithiophene derivatives . These reactions demonstrate the reactivity of malonate derivatives under various conditions, which could be extrapolated to diethyl 2-cyclohexylmalonate.
Physical and Chemical Properties Analysis
The physical and chemical properties of malonate derivatives can be inferred from their reactions and molecular structures. For instance, the ability to form stable complexes with metals , undergo nucleophilic aromatic substitution , and participate in cycloadditions suggests that these compounds are versatile and reactive. The Michael addition of diethyl malonate to 1-cyclohexene cyanide results in a mixture of cis- and trans-isomers, indicating stereoselective properties . These properties are crucial for understanding the behavior of malonate derivatives in various chemical environments.
Scientific Research Applications
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Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite
- Application : Diethyl malonate is synthesized with ethanol and malonic acid as reactants, using expandable graphite (EG) as a catalyst .
- Method : EG is prepared with natural flake graphite, potassium permanganate, and sulfuric acid (75%) at a mass ratio of 1.0:0.15:6.67. The ethanol to malonic acid mole ratio is 6.0:1.0, EG is added at an 8% mass percentage of the total quality of reactants, and cyclohexane is added at a level of 20 mL. The reaction maintains a slight boiling state until no water separates .
- Results : Under these conditions, the yield of diethyl malonate reached 77.6%. The catalyst could be reused three times without obvious loss of activity .
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Dielectric and Electronic Filters, Thermal, Optical, Mechanical, and Biomedical Applications
- Application : Diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate is used in the development of dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
- Method : Specific methods of application or experimental procedures were not provided in the source .
- Results : Specific results or outcomes were not provided in the source .
- Synthesis of Other Compounds
- Application : Diethyl malonate, also known as DEM, is the diethyl ester of malonic acid. It is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
- Method : Specific methods of application or experimental procedures were not provided in the source .
- Results : Specific results or outcomes were not provided in the source .
properties
IUPAC Name |
diethyl 2-cyclohexylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOPELSDMOAUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286654 | |
Record name | diethyl 2-cyclohexylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-cyclohexylmalonate | |
CAS RN |
2163-44-2 | |
Record name | 2163-44-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2-cyclohexylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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